molecular formula C15H23N3O14P2-2 B1263595 CDP-alpha-D-abequose(2-)

CDP-alpha-D-abequose(2-)

Cat. No. B1263595
M. Wt: 531.3 g/mol
InChI Key: JHEDABDMLBOYRG-YGBYUOMUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-alpha-D-abequose(2-) is a CDP-D-abequose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-alpha-D-abequose.

Scientific Research Applications

Enzymatic Synthesis and Biosynthetic Pathways

CDP-alpha-D-abequose(2-) plays a significant role in enzymatic synthesis and biosynthetic pathways. Studies have detailed its in vitro synthesis using enzymes from cell extracts of Escherichia coli strains expressing genes from the rfb gene cluster of Salmonella enterica. This process involves multiple enzymatic reactions leading to the production of CDP-D-abequose from intermediates like CDP-6-deoxy-D-xylo-4-hexulose and CDP-3,6-dideoxy-D-xylo-4-hexulose (Lindqvist et al., 1994). The purified glucose-1-phosphate cytidylyltransferase, a key enzyme in this biosynthetic pathway, has been characterized, providing insights into its kinetics and mechanism (Lindqvist et al., 1994).

Structural Analysis and Molecular Characterization

CDP-alpha-D-abequose(2-) has been the subject of structural analysis and molecular characterization, providing insights into its formation and function. The molecular structure of alpha-D-glucose-1-phosphate cytidylyltransferase from Salmonella typhi, involved in its production, has been elucidated, revealing the enzyme's hexameric structure and active site details (Koropatkin & Holden, 2004).

Genetic Organization and Evolutionary Insights

Research has also focused on the genetic organization and evolutionary aspects of genes involved in the biosynthesis of CDP-alpha-D-abequose(2-). Studies have identified and sequenced genes like rfbS and rfbE from Salmonella strains, which are critical in determining antigenic specificity and are involved in the biosynthesis of CDP-abequose (Verma & Reeves, 1989). Additionally, the genetic organization of 3,6-dideoxyhexose biosynthetic genes in Yersinia pseudotuberculosis has been analyzed, offering insights into the evolutionary origin of these genes and their role in the biosynthesis of CDP-alpha-D-abequose(2-) (Hobbs & Reeves, 1995).

properties

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5R,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7-,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-YGBYUOMUSA-L

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

synonyms

CDP-3,6-dideoxy-D-galactose
CDP-D-abequose
cytidine diphosphate-abequose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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